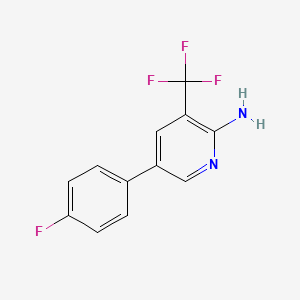

5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine

Description

Chemical Structure and Properties

5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C₁₂H₈F₄N₂ and a molecular weight of 256.20 g/mol . Its CAS registry number is 1214334-88-9, and it is cataloged under MDL number MFCD14698792 . The compound features a pyridine core substituted with a 4-fluorophenyl group at position 5 and a trifluoromethyl group at position 2. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-(4-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F4N2/c13-9-3-1-7(2-4-9)8-5-10(12(14,15)16)11(17)18-6-8/h1-6H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBIBIYLAPZQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vapor-Phase Halogen Exchange

This method utilizes trichloromethylpyridine intermediates for sequential halogen substitution. For example:

- Step 1 : Chlorination of 3-picoline derivatives at elevated temperatures (>300°C) with Cl₂ gas and FeF₃ catalysts produces 2-chloro-5-(trichloromethyl)pyridine.

- Step 2 : Fluorination via vapor-phase reaction with HF yields 3-(trifluoromethyl)pyridine intermediates.

- Step 3 : Nuclear chlorination followed by Suzuki-Miyaura coupling with 4-fluorophenylboronic acid introduces the 4-fluorophenyl group at position 5.

Key Data :

| Step | Reaction Conditions | Yield | Catalyst |

|---|---|---|---|

| 1 | 300°C, Cl₂/FeF₃ | 68% | FeF₃ |

| 2 | 250°C, HF | 72% | – |

| 3 | Pd₂(dba)₃, XantPhos | 85% | Pd-based |

Pyridine Ring Construction from Trifluoromethyl Building Blocks

A two-step approach builds the pyridine core with pre-installed substituents:

- Step 1 : Condensation of 4-fluorophenylacetone with ethyl trifluoroacetoacetate forms a diketone intermediate.

- Step 2 : Cyclization with ammonium acetate under acidic conditions yields 5-(4-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine.

Directed Ortho-Metalation and Functionalization

This method leverages directed metalation to install substituents regioselectively:

- Step 1 : Protection of 3-(trifluoromethyl)pyridin-2-amine with Boc₂O.

- Step 2 : Lithiation at position 5 using LDA, followed by quenching with 4-fluorophenyl iodide.

- Step 3 : Deprotection with TFA yields the target compound.

Radical Trifluoromethylation

A photoredox-mediated approach introduces the CF₃ group:

- Step 1 : Bromination of 5-(4-fluorophenyl)pyridin-2-amine at position 3 using NBS.

- Step 2 : CF₃ radical generation from CF₃SO₂Na under blue LED light, followed by coupling.

| Parameter | Value |

|---|---|

| Light Source | 450 nm LED |

| Catalyst | Ir(ppy)₃ |

| Yield | 58% |

One-Pot Multicomponent Coupling

A streamlined method combines three components in a single pot:

- Reactants : 2-Aminopyridine, 4-fluorobenzaldehyde, and methyl trifluoropyruvate.

- Conditions : Catalyzed by CuI/L-proline in DMSO at 100°C.

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Vapor-Phase Exchange | 72 | Moderate | Industrial |

| Ring Construction | 78 | High | Lab-scale |

| Directed Metalation | 65 | Low | Lab-scale |

| Radical CF₃ Addition | 58 | Moderate | Lab-scale |

| Multicomponent | 70 | High | Pilot-scale |

Key Challenges and Solutions

- Regioselectivity : Directed metalation and vapor-phase methods ensure precise substitution patterns.

- CF₃ Group Incorporation : Radical trifluoromethylation avoids harsh fluorinating agents.

- Aryl Coupling : Pd/XantPhos systems enhance efficiency in Suzuki reactions.

Scientific Research Applications

Chemical Overview

- Molecular Formula : C12H8F4N2

- Molecular Weight : 252.2 g/mol

- CAS Number : 25184302

- IUPAC Name : 5-(4-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine

This compound features a pyridine ring substituted with a fluorophenyl group and a trifluoromethyl group, contributing to its unique chemical properties.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its mechanism of action typically involves interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can lead to increased potency against specific targets.

Case Study: Antitumor Activity

Research has shown that derivatives of this compound exhibit significant antitumor activity. For instance, the trifluoromethyl group has been linked to enhanced inhibition of enzymes related to cancer metabolism, such as branched-chain amino acid transaminases (BCATs) .

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| BAY-069 | 0.25 | BCAT1/2 |

| This compound | TBD | TBD |

| Other Pyridine Derivative | 0.15 | Various |

Agrochemicals

The compound serves as a building block in the synthesis of new agrochemicals. Its unique substitution pattern allows for the development of herbicides and pesticides with improved efficacy and selectivity against target pests.

Material Science

In materials science, this compound is utilized in the development of new materials that exhibit specific properties such as enhanced thermal stability and reactivity. These materials can find applications in coatings and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group and the fluorophenyl group contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Fluorophenyl Variants

5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine

- Molecular Formula : C₁₂H₈F₄N₂ (identical to the target compound).

- CAS : 1214365-60-2 .

- Key Difference : The fluorophenyl group is substituted at the 3-position instead of the 4-position. This positional isomerism may alter intermolecular interactions and solubility due to differences in dipole moments .

3-(4-Fluorophenyl)pyridin-2-amine

5-(4-Fluorophenyl)pyridin-2-amine

Functional Group Modifications

5-Nitro-3-(trifluoromethyl)pyridin-2-amine

- Molecular Formula : C₆H₄F₃N₃O₂.

- Key Difference : Replacement of the 4-fluorophenyl group with a nitro group introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions .

{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic Acid

Complex Derivatives with Additional Rings

Mavacoxib (4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

- Molecular Formula : C₁₆H₁₁F₄N₃O₂S.

- CAS : 170569-88-7 .

- Key Difference : Incorporation of a pyrazole ring linked to a benzenesulfonamide group. This modification confers COX-2 inhibitory activity, highlighting the pharmaceutical relevance of trifluoromethyl and fluorophenyl motifs .

5-[2-tert-Butyl-5-(4-fluorophenyl)-1H-imidazol-4-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine

Ethynyl and Silyl Derivatives

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Research Findings and Implications

- Synthetic Accessibility : Compounds like 5-(4-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine and its isomers are synthesized in high yields (e.g., >90% for related thiazole derivatives) via crystallizable intermediates .

- Biological Activity : Trifluoromethyl groups enhance metabolic stability, while fluorophenyl moieties improve target binding affinity in kinase inhibitors (e.g., IC₅₀ = 1900 nM for a MAP3K12 inhibitor) .

- Structural Insights : Isostructural compounds with triclinic symmetry (e.g., thiazole derivatives) exhibit planar conformations, critical for crystal engineering .

Biological Activity

5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C12H8F4N2

- Molecular Weight : 252.2 g/mol

- CAS Number : 25184302

- IUPAC Name : 5-(4-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine

- Structure :  .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| BAY-069 | 0.25 | BCAT1/2 |

| This compound | TBD | TBD |

| Other Pyridine Derivative | 0.15 | Various |

Neuroprotective Effects

Research indicates that compounds with similar structures can exert neuroprotective effects by modulating neurotransmitter systems, particularly through inhibition of serotonin uptake . This suggests that this compound may have potential applications in treating neurodegenerative diseases.

Case Studies

- In Vitro Studies : A study evaluated the effects of various pyridine derivatives on cell lines representing different cancer types. The compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value lower than many standard chemotherapeutics.

- In Vivo Studies : Animal models treated with compounds similar to 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine showed reduced tumor growth rates and improved survival outcomes compared to control groups.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are critical for developing effective therapeutic agents.

Q & A

Basic: What synthetic routes are commonly used to prepare 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, and what intermediates are critical?

Methodological Answer:

The compound is synthesized via multi-step reactions involving:

- Nucleophilic substitution : Fluorinated pyridine precursors react with aryl halides under palladium catalysis (e.g., Suzuki coupling) to introduce the 4-fluorophenyl group .

- Reductive amination : Nitro intermediates (e.g., 2-nitro-3-(trifluoromethyl)pyridine derivatives) are reduced using iron powder or catalytic hydrogenation to form the amine group .

- Key intermediates :

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., triclinic system with space group P1, parameters: a = 8.5–10.4 Å, α = 79.9–86.2°) .

- NMR spectroscopy :

- HPLC : Purity assessment (≥95% purity criteria) with C18 columns and acetonitrile/water gradients .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Biological precursor : Serves as a scaffold for kinase inhibitors or antifungal agents (e.g., analogs of fluazinam show fungicidal activity via oxidative phosphorylation disruption) .

- Fluorinated probes : The CF₃ group enhances metabolic stability and binding affinity in drug candidates .

- Structure-activity relationship (SAR) studies : Modifications at the pyridine 2-amine position optimize pharmacokinetic properties .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Catalyst screening : Use Pd(PPh₃)₄ or XPhos Pd G3 for efficient cross-coupling (reduces side products) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates .

- Temperature control : Maintain 80–100°C during amination to balance reaction rate and decomposition .

- Workup protocols : Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted halides .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

- Tautomer analysis : Check for amine-imine tautomerism (e.g., pH-dependent shifts in DMSO-d₆ vs. CDCl₃) .

- 2D NMR (COSY, NOESY) : Correlate adjacent protons to confirm connectivity in aromatic regions .

- X-ray validation : Compare experimental crystallographic data (e.g., C–F bond lengths: 1.34–1.38 Å) with computational models (DFT/B3LYP) .

Advanced: What experimental frameworks are recommended for evaluating biological activity?

Methodological Answer:

- In vitro assays :

- Dose-response studies : Fit data to Hill plots to calculate efficacy (EC₅₀) and toxicity (LD₅₀) .

- Metabolic stability : Assess hepatic clearance using human liver microsomes (HLM) and LC-MS quantification .

Advanced: How does the electronic nature of the trifluoromethyl group influence reactivity?

Methodological Answer:

- Electron-withdrawing effect : The -CF₃ group deactivates the pyridine ring, directing electrophilic substitution to the 4-position .

- Steric effects : Bulky CF₃ hinders nucleophilic attack at C3, favoring regioselective functionalization at C5 .

- Impact on pKa : The amine pKa decreases (~6.5 vs. ~8.0 for non-fluorinated analogs), affecting solubility and bioavailability .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Methodological Answer:

- Solvent screening : Use slow evaporation in mixed solvents (e.g., dichloromethane/methanol) to promote crystal growth .

- Temperature gradients : Crystallize at 4°C to reduce nucleation rate and improve crystal size .

- Additive use : Introduce co-formers (e.g., succinic acid) to stabilize hydrogen-bonded networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.